molecular formula C6H10F3NO B2519234 (3R,5S)-5-(trifluoromethyl)piperidin-3-ol CAS No. 2227198-76-5

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol

Cat. No.: B2519234
CAS No.: 2227198-76-5
M. Wt: 169.147
InChI Key: ZNWMHVACINVUCM-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5S)-5-(Trifluoromethyl)piperidin-3-ol (CAS 1270497-74-9) is a chiral piperidine derivative of high interest in medicinal chemistry and organic synthesis. With a molecular formula of C6H10F3NO and a molecular weight of 169.14 g/mol, this compound serves as a versatile and valuable building block for the construction of more complex molecules . The distinct stereochemistry of the (3R,5S) configuration, combined with the presence of a trifluoromethyl group and a hydroxyl group on the piperidine ring, makes it a critical intermediate for designing active pharmaceutical ingredients (APIs) . The trifluoromethyl group is known to profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making this scaffold particularly valuable in drug discovery campaigns . Retrosynthetic analyses indicate this compound can be efficiently synthesized via strategic routes such as asymmetric hydrogenation or ring-closing metathesis, ensuring access to the material with high stereochemical purity . As a useful research compound, it is offered in high purity, typically 95% or greater, to ensure reliable and reproducible experimental results . This product is intended for research and development purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWMHVACINVUCM-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC[C@@H]1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Structural Elucidation of 3r,5s 5 Trifluoromethyl Piperidin 3 Ol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a typical MS/MS experiment for (3R,5S)-5-(trifluoromethyl)piperidin-3-ol, the molecule would first be ionized, often by protonation, to form the precursor ion [M+H]⁺. This ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The masses of these product ions provide valuable information about the molecule's connectivity.

Expected Fragmentation Pattern:

The fragmentation of the protonated this compound would likely proceed through several key pathways, driven by the presence of the hydroxyl and trifluoromethyl groups, as well as the piperidine (B6355638) ring.

Loss of Water: A common fragmentation pathway for alcohol-containing compounds is the neutral loss of a water molecule (H₂O) from the protonated molecular ion.

Ring Cleavage: The piperidine ring can undergo various cleavage patterns, leading to characteristic fragment ions.

Loss of Trifluoromethyl Group: The C-CF₃ bond may cleave, resulting in the loss of a trifluoromethyl radical (•CF₃) or related fragments.

Hypothetical MS/MS Fragmentation Data:

Precursor Ion (m/z)Product Ions (m/z)Neutral Loss (Da)Postulated Fragment Structure
[M+H]⁺[M+H - H₂O]⁺18Dehydrated piperidine derivative
[M+H]⁺[M+H - CF₃H]⁺70Piperidinol ring fragment
[M+H]⁺Various smaller fragments-Cleavage products of the piperidine ring

This table represents a hypothetical fragmentation pattern and would require experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Characteristic IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
N-H (Amine)Stretching3300-3500 (medium)
C-H (Aliphatic)Stretching2850-3000
C-F (Trifluoromethyl)Stretching1000-1400 (strong, multiple bands)
C-O (Alcohol)Stretching1050-1260
N-H (Amine)Bending1550-1650

The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected in the condensed phase of this molecule. The strong absorptions in the 1000-1400 cm⁻¹ region are a hallmark of the C-F bonds in the trifluoromethyl group.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, a single-crystal X-ray diffraction analysis would definitively confirm the R configuration at carbon 3 and the S configuration at carbon 5.

Expected Crystallographic Parameters:

ParameterExpected Value/Information
Crystal Systeme.g., Orthorhombic, Monoclinic
Space GroupChiral space group
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Absolute ConfigurationConfirmed as (3R, 5S)
ConformationChair conformation of the piperidine ring
Hydrogen BondingIntermolecular H-bonding network involving the hydroxyl and amine groups

The analysis would likely reveal a chair conformation for the piperidine ring, which is the most stable arrangement. The substituents (hydroxyl and trifluoromethyl groups) would adopt specific axial or equatorial positions to minimize steric strain. Furthermore, the data would detail the intermolecular hydrogen bonding network in the crystal lattice, providing insights into the solid-state packing of the molecules.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques are crucial for studying chiral molecules, as they respond differently to left- and right-circularly polarized light. These methods are instrumental in determining the enantiomeric purity and confirming the absolute configuration of a compound.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve can be used to determine the absolute configuration of a molecule by observing the sign of the Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band. For this compound, the chromophores (such as the n → σ* transitions of the nitrogen and oxygen atoms) would give rise to a specific ORD curve. The sign and shape of the Cotton effect could be correlated to the known absolute configuration of similar piperidine derivatives.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) at the wavelengths of electronic transitions. Similar to ORD, the sign of the Cotton effects in the CD spectrum of this compound would be characteristic of its absolute configuration. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD spectrum for a given enantiomer and compare it with the experimental data to confirm the absolute stereochemistry.

Computational and Theoretical Chemistry Studies on 3r,5s 5 Trifluoromethyl Piperidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as (3R,5S)-5-(trifluoromethyl)piperidin-3-ol, in the absence of environmental factors. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of fluorinated organic molecules. nih.govmdpi.com For this compound, DFT calculations are used to predict its molecular geometry, electronic stability, and reactivity. researchgate.net Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311G** or def2-QZVPP, are typically employed to model the system accurately. nih.govresearchgate.net These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's kinetic stability and chemical reactivity. nih.gov DFT studies on similar fluorinated piperidines have successfully rationalized their conformational behaviors. nih.gov

Table 1: Representative Parameters for DFT Calculations

Parameter Typical Value/Method Purpose
Functional M06-2X, B3LYP Approximates the exchange-correlation energy.
Basis Set def2-QZVPP, 6-311G** Describes the molecule's atomic orbitals.
Solvation Model PCM, SMD Accounts for the effect of a solvent.
Calculation Type Geometry Optimization Finds the lowest energy structure.

| Calculation Type | Frequency Analysis | Confirms minimum energy structure and calculates thermodynamic properties. |

This table is interactive. You can sort and filter the data.

The piperidine (B6355638) ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. For this compound, the chair conformation is expected to be the most stable. Computational analysis focuses on the two possible chair conformers, which differ in the axial or equatorial orientation of the hydroxyl and trifluoromethyl groups.

Due to the A(1,3) strain and other steric interactions, large substituents on a piperidine ring generally prefer the equatorial position. However, the trifluoromethyl group introduces complex stereoelectronic effects. researchgate.net DFT calculations are used to determine the relative energies of these conformers. Studies on related fluorinated piperidines show that the preference for axial or equatorial fluorine is governed by a delicate balance of hyperconjugation, electrostatic interactions (charge-dipole), and steric repulsion. nih.govresearchgate.net For the (3R,5S) stereoisomer, the most stable chair conformation would place the bulky trifluoromethyl group in an equatorial position to minimize steric strain, while the hydroxyl group's orientation would depend on potential intramolecular hydrogen bonding and other stereoelectronic factors.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. researchgate.net For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces on each atom to model its movement over nanoseconds or longer. researchgate.net

These simulations can reveal the stability of different conformations, the flexibility of the piperidine ring, and the nature of its interactions with the surrounding solvent molecules. researchgate.net Key parameters analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess conformational stability, hydrogen bond analysis to understand interactions with the solvent and intramolecularly, and the solvent-accessible surface area. researchgate.net Such simulations are crucial for understanding how the molecule behaves in a biological environment. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, which aids in structure elucidation. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts is of particular interest. Quantum mechanical approaches, often using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, can provide reasonably accurate predictions of chemical shifts. rsc.org The accuracy of these predictions for ¹H NMR can have a root mean square error (RMSE) of 0.2–0.4 ppm. nih.gov

Machine learning models have also emerged as a powerful tool for rapid and accurate chemical shift prediction. nih.govrsc.org By training on large databases of experimental spectra, these models can often outperform traditional QM methods in speed and sometimes accuracy. nih.gov Predicting the ¹⁹F NMR chemical shift is especially important for fluorinated compounds, and computational tools have been developed to achieve high accuracy for these nuclei as well. rsc.orgnih.gov

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts for a Fluorinated Piperidine Moiety

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹H (H3) 4.15 4.20
¹H (H5) 2.90 2.98
¹³C (C3) 68.5 69.2
¹³C (C5) 45.2 45.9

| ¹⁹F (CF₃) | -75.1 | -74.8 |

Note: Data is representative and for illustrative purposes. Actual values would require specific calculations and experimental validation for this compound.

Analysis of Fluorine’s Stereoelectronic Effects on Piperidine Conformation and Reactivity

The trifluoromethyl group is a strong electron-withdrawing group that exerts powerful stereoelectronic effects on the piperidine ring. These effects are critical in determining the molecule's preferred conformation and its chemical reactivity.

One of the most significant phenomena is hyperconjugation. This involves the delocalization of electrons from an adjacent filled bonding orbital (like a C-H or C-C σ orbital) into an empty antibonding orbital (σ) of the C-F bond. This n→σ or σ→σ* interaction can stabilize specific conformations. nih.gov In fluorinated systems, there is often a preference for a gauche orientation between the fluorine and an adjacent electron-rich group, known as the fluorine gauche effect. acs.orgnih.gov This effect, driven by hyperconjugation, can override steric considerations, leading to conformations that might otherwise seem unfavorable. nih.gov For this compound, interactions between the nitrogen lone pair, the C-F antibonding orbitals, and the C-O bond orbitals will significantly influence the ring's pucker and the rotational barriers of the substituents.

Theoretical Mechanistic Investigations of Synthetic Transformations

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can elucidate the pathways of key transformations, such as the catalytic hydrogenation of a corresponding trifluoromethyl-substituted pyridine (B92270) precursor. nih.gov

Using DFT, chemists can model the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the energies of these species, the reaction barriers (activation energies) can be determined, providing a rationale for the observed reaction outcomes, yields, and stereoselectivity. acs.org For instance, a computational study could explain why a particular catalyst or set of reaction conditions leads to the desired cis-(3R,5S) stereochemistry during the reduction of a pyridine or pyridone ring. nih.gov

In Silico Modeling for Stereochemical Prediction and Validation

In silico modeling has become an indispensable tool in modern chemistry for the prediction and validation of stereochemical outcomes in complex molecules like this compound. These computational techniques provide deep insights into the conformational preferences and relative stabilities of different stereoisomers, which are crucial for understanding their biological activity and for the rational design of synthetic pathways. The validation of stereochemistry through computational means is often achieved by comparing calculated spectroscopic parameters, most notably NMR chemical shifts and coupling constants, with experimental data.

The stereochemical complexity of this compound arises from its two stereocenters and the conformational flexibility of the piperidine ring. The trifluoromethyl and hydroxyl substituents can adopt either axial or equatorial positions in the chair conformation of the piperidine ring, leading to different diastereomeric structures with distinct energy profiles. Molecular mechanics and quantum chemical methods, particularly Density Functional Theory (DFT), are commonly employed to explore the potential energy surface of such molecules and identify the most stable conformers. researchgate.net

The prediction of the most stable conformation for a disubstituted piperidine like this compound involves a systematic conformational search. This process typically begins with the generation of various possible chair and twist-boat conformations. rsc.org For each conformation, the steric and electronic interactions between the substituents and the piperidine ring are evaluated. In the case of this compound, the bulky trifluoromethyl group generally prefers an equatorial position to minimize steric strain. However, the final conformational preference is a result of a delicate balance of steric hindrance, intramolecular hydrogen bonding (between the hydroxyl group and the ring nitrogen), and other non-covalent interactions.

Once the low-energy conformers are identified, their relative stabilities are quantified by calculating their Gibbs free energies. These calculations can predict the equilibrium population of each conformer at a given temperature. The following table illustrates a hypothetical energy profile for the possible chair conformations of this compound, as would be determined by DFT calculations.

Conformer3-OH Orientation5-CF3 OrientationRelative Energy (kcal/mol)Predicted Population (%)
AEquatorialEquatorial0.0075.8
BAxialEquatorial1.2513.5
CEquatorialAxial2.507.6
DAxialAxial3.753.1

The validation of these theoretical predictions is most commonly achieved through the calculation of NMR parameters. researchgate.net The chemical shifts of 1H, 13C, and 19F nuclei, as well as the spin-spin coupling constants (J-couplings), are highly sensitive to the local electronic environment and the dihedral angles between adjacent atoms. acs.org By calculating these parameters for each of the low-energy conformers and comparing the Boltzmann-averaged values with the experimental NMR spectrum, the predicted stereochemistry can be either confirmed or refuted.

For instance, the vicinal coupling constants (3JHH) between protons on the piperidine ring are directly related to the dihedral angles between them, as described by the Karplus equation. The distinct dihedral angles in different conformers will lead to different predicted coupling constants. A good agreement between the calculated and experimental coupling constants provides strong evidence for the predicted conformational preference and, by extension, the relative stereochemistry of the molecule.

The following table presents a hypothetical comparison of calculated and experimental 1H NMR coupling constants for the most stable predicted conformer of this compound.

Coupling ConstantCalculated Value (Hz)Experimental Value (Hz)
3JH2ax,H3ax11.811.5
3JH3ax,H4ax12.111.9
3JH4ax,H5ax12.312.0
3JH5ax,H6ax11.911.6

Role of 3r,5s 5 Trifluoromethyl Piperidin 3 Ol As a Chiral Building Block in Medicinal Chemistry and Preclinical Development

Scaffold Design and Bioisosteric Replacement Strategies

The (3R,5S)-5-(trifluoromethyl)piperidin-3-ol structure serves as a versatile three-dimensional scaffold. Its defined stereocenters allow for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets like enzymes and receptors. The piperidine (B6355638) ring itself is a common motif in approved drugs, valued for its ability to impart favorable properties such as aqueous solubility and metabolic stability. researchgate.net

Bioisosteric replacement is a fundamental tactic in medicinal chemistry used to enhance a molecule's potency, selectivity, or pharmacokinetic profile by substituting one functional group with another that has similar physical or chemical properties. openaccessjournals.comresearchgate.netnih.gov The trifluoromethyl (CF3) group is a classic bioisostere for several other groups, including methyl (CH3) and chloro (Cl) groups. nih.gov

Key aspects of its use in scaffold design include:

Improving Target Binding: The strong electron-withdrawing nature of the CF3 group can alter the electronics of the molecule, potentially leading to stronger hydrogen bonds or other electrostatic interactions with the target protein. researchgate.net

Exploring Chemical Space: Utilizing this building block allows for the creation of novel chemical entities with distinct properties compared to their non-fluorinated analogs, thereby expanding the accessible chemical space for drug discovery programs. nih.gov

The trifluoromethyl group is often employed to replace a methyl group to block metabolic oxidation at that position, a common strategy to improve a drug candidate's metabolic stability. nih.govresearchgate.net

Synthesis of Advanced Intermediates and Target Molecules Incorporating the this compound Moiety

The synthesis of complex, biologically active molecules often relies on the use of pre-functionalized chiral building blocks like this compound. This intermediate can be incorporated into larger target molecules through various chemical transformations.

For instance, studies have described the synthesis of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives. mdpi.com In these syntheses, the piperidine nitrogen of a related 3-(trifluoromethyl)piperidine (B1302779) moiety is reacted with a sulfonyl chloride group attached to an indoline-2,3-dione core. mdpi.com This reaction creates a sulfonamide linkage, a common functional group in medicinal chemistry, connecting the chiral piperidine scaffold to another pharmacologically relevant moiety. mdpi.com The resulting hybrid molecules can then be further modified to generate a library of compounds for biological screening. mdpi.com

The general synthetic approach often involves:

Activation of the piperidine nitrogen.

Nucleophilic substitution or coupling reaction with an electrophilic partner (e.g., an acyl chloride, sulfonyl chloride, or alkyl halide) that is part of the desired larger scaffold.

Further derivatization of other functional groups on the molecule to create analogs for structure-activity relationship studies.

The availability of such chiral building blocks is crucial for the efficient and stereocontrolled synthesis of complex drug candidates. nih.gov

Preclinical Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into drug candidates. By systematically modifying the structure of a molecule and assessing the impact on its biological activity, researchers can identify key structural features required for potency and selectivity.

In the context of derivatives made from this compound, SAR studies would typically explore modifications at the piperidine nitrogen and the 3-hydroxyl group. For example, in a series of antiviral agents based on a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione scaffold, SAR studies revealed that different substitutions on the indoline (B122111) core led to significant variations in antiviral potency against viruses like influenza H1N1. mdpi.com It was found that substituting the isatin (B1672199) scaffold with a 4,4′-sulfonyldianiline moiety resulted in the most potent activity against the influenza H1N1 virus in preclinical tests. mdpi.com

Such studies provide a deeper understanding of how molecular changes affect biological outcomes, guiding the design of more effective therapeutic agents. mdpi.com

Impact of the Trifluoromethyl Group on Preclinical Pharmacological Profiles

The trifluoromethyl (CF3) group is a privileged substituent in medicinal chemistry because of its profound and generally positive impact on the properties of drug candidates. nih.govmdpi.com Its unique combination of high electronegativity, steric bulk, and lipophilicity makes it a valuable tool for optimizing pharmacokinetic and pharmacodynamic properties. nih.gov

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The CF3 group is one of the most lipophilic substituents used in drug design. researchgate.net

Increased Lipophilicity: The incorporation of a CF3 group generally increases a molecule's lipophilicity. nih.gov This enhancement can improve a compound's ability to partition into and permeate across biological membranes, which is often necessary to reach the site of action. nih.govnih.gov

Improved Bioavailability: By facilitating passage across membranes like the intestinal wall or the blood-brain barrier, the increased lipophilicity can lead to better oral bioavailability and central nervous system penetration. nih.govmdpi.com For example, the CF3 group in fluoxetine (B1211875) significantly enhances its lipophilicity, which improves membrane permeability and allows for efficient brain penetration. researchgate.net

The table below illustrates the typical effect of fluorination on lipophilicity.

PropertyDescriptionImpact of Trifluoromethyl Group
Lipophilicity (logP) A measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water).Generally increases logP, enhancing partitioning into lipid membranes. nih.gov
Membrane Permeability The ability of a molecule to pass through biological membranes.Often improved due to increased lipophilicity, facilitating passive diffusion. nih.govnih.gov
Aqueous Solubility The ability of a compound to dissolve in water.Can be decreased due to higher lipophilicity, sometimes requiring a balance with other molecular properties.

This is an interactive table. You can sort and filter the data.

Metabolic stability is a crucial factor in determining a drug's half-life and duration of action. The CF3 group is exceptionally stable and resistant to metabolic degradation. nih.govresearchgate.net

Blocking Metabolic Attack: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. researchgate.net Replacing a metabolically vulnerable C-H bond with a C-CF3 group can block oxidation by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes in the liver. nih.gov

Increased Half-Life: This resistance to metabolism prolongs the compound's circulation time in the body, potentially leading to a longer duration of effect. researchgate.net

Global Protective Effect: In some cases, the introduction of a CF3 group can have a "global" protective effect, sterically shielding other nearby parts of the molecule from metabolic attack. nih.gov Studies on picornavirus inhibitors showed that replacing a methyl group with a trifluoromethyl group not only prevented hydroxylation at that specific position but also provided metabolic protection to other parts of the molecule. nih.gov

Preclinical evaluation of metabolic stability is often conducted using in vitro models such as human or animal liver microsomes. nih.gov

Preclinical ModelPurposeTypical Finding for CF3-Containing Compounds
Liver Microsomes An in vitro system containing drug-metabolizing enzymes (like CYPs) to assess the rate of metabolic clearance.Generally show lower rates of metabolism and longer half-lives compared to non-fluorinated analogs. researchgate.netnih.gov
Hepatocytes Intact liver cells used for in vitro metabolism studies.Confirm the metabolic stability observed in microsomal assays.
In Vivo (e.g., Rodent) Animal models used to study the full pharmacokinetic profile, including clearance and half-life.Often exhibit improved pharmacokinetic profiles, such as higher exposure and longer half-life. nih.gov

This is an interactive table. You can sort and filter the data.

In Vitro Pharmacological Investigations of Derivatives (Preclinical Scope)

Once a series of compounds incorporating the this compound scaffold is synthesized, their biological activity is assessed through a variety of in vitro assays. These preclinical investigations are designed to determine the potency, selectivity, and mechanism of action of the new molecules.

For example, a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were evaluated for their antiviral activity against several viruses, including influenza H1N1, herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com The potency of the compounds was determined by measuring their IC50 values (the concentration required to inhibit viral replication by 50%). mdpi.com

The results from such studies can be summarized in a data table:

CompoundTarget VirusIn Vitro Potency (IC50, µM)
Derivative 9 Influenza H1N10.0027
Derivative 6b Influenza H1N10.0051
Derivative 4 Influenza H1N10.0087
Derivative 8 Influenza H1N10.0097

Data sourced from a study on isatin derivatives. mdpi.com This is an interactive table. You can sort and filter the data.

These in vitro assays are the first step in identifying promising candidates for further preclinical development. They provide essential data on the intrinsic activity of the compounds, which, when combined with SAR and pharmacokinetic data, guide the drug discovery process.

Ligand-Receptor Interaction Studies (e.g., Agonists/Antagonists)

The this compound scaffold serves as a valuable core for the development of ligands targeting various receptors. The trifluoromethyl group and the hydroxyl group on the piperidine ring can be key pharmacophoric features that influence binding affinity and selectivity. While specific examples of potent agonists or antagonists directly derived from this building block are not extensively detailed in publicly available literature, the broader class of chiral piperidine scaffolds is well-established in the design of receptor ligands. nih.gov The stereochemistry at the 3 and 5 positions is critical in defining the orientation of substituents, which in turn dictates the nature of the interaction (agonism vs. antagonism) with a given receptor.

Enzyme Inhibition Profiling

The unique structural and electronic properties of this compound make it an attractive scaffold for the design of enzyme inhibitors. The trifluoromethyl group can enhance binding to enzymatic pockets and improve the metabolic stability of the resulting inhibitor. nih.gov

In a study focused on the development of fluorinated piperidines as fragments for fragment-based drug discovery, a library of compounds, including scaffolds related to this compound, was screened against a panel of proteolytic enzymes. acs.org This screening revealed that one of the fluorinated piperidine scaffolds was recognized by the catalytic pocket of 3CLPro, the main protease of the SARS-CoV-2 coronavirus. acs.org While specific IC50 values were not provided in the initial screening, this finding highlights the potential of this class of compounds to serve as a starting point for the development of potent enzyme inhibitors. acs.org

Cell-Based Assays for Biological Activity

The biological activity of compounds derived from the this compound scaffold is evaluated in various cell-based assays to determine their therapeutic potential. These assays provide crucial information on the efficacy and cytotoxicity of the synthesized molecules in a cellular context.

It is important to note that a previously published study on the antiviral activity of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, which utilized a trifluoromethylpiperidine moiety, has been retracted due to significant errors and anomalies in the presented data. mdpi.com Therefore, the findings from that study are not considered reliable.

Chemoinformatic and Computational Approaches in Scaffold-Based Drug Design

Chemoinformatic and computational tools play a pivotal role in the rational design of drug candidates based on the this compound scaffold. These methods are employed to predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of novel derivatives, thereby guiding synthetic efforts towards compounds with a higher probability of success.

A chemoinformatic analysis of a library of fluorinated piperidines, including structures analogous to the title compound, has provided valuable insights into their drug-like properties. acs.org Key parameters such as pKa, lipophilicity (clogP), and molecular weight were calculated to assess their potential for good oral bioavailability and reduced cardiac toxicity. acs.org

The introduction of fluorine atoms into the piperidine ring was shown to significantly lower the basicity (pKa) of the nitrogen atom. acs.org This is a desirable feature as lower basicity is often correlated with reduced affinity for the hERG potassium channel, which can in turn lead to a lower risk of cardiac toxicity. acs.org The "lead-likeness" and three-dimensionality of these scaffolds were also evaluated, confirming their suitability as fragments for drug design. acs.org

Table 1: Calculated Physicochemical Properties of a Representative Fluorinated Piperidine Scaffold

PropertyValueSignificance in Drug Design
pKa Lowered by fluorine substitutionReduced potential for hERG affinity and cardiac toxicity acs.org
clogP Modulated by fluorinationInfluences solubility, permeability, and oral bioavailability acs.org
Molecular Weight Within "rule of three" limitsA key parameter for lead-likeness and good pharmacokinetics acs.org
3D Character HighFavorable for exploring complex binding pockets of biological targets acs.org

Future Research Avenues for 3r,5s 5 Trifluoromethyl Piperidin 3 Ol

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of trifluoromethylated piperidines can be lengthy and may rely on harsh reagents. mdpi.com Future research will likely focus on developing more efficient and environmentally benign synthetic protocols. A key area of interest is the application of green chemistry principles to minimize waste and energy consumption. mdpi.com

Another avenue for exploration is the use of biocatalysis. Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The use of oxidoreductase enzymes for the dearomatization of pyridiniums to access enantioenriched 3- and 4-substituted products could be investigated for the synthesis of this specific piperidine (B6355638) derivative.

Synthetic StrategyPotential Advantages
Catalytic Asymmetric SynthesisHigh stereoselectivity, reduced number of steps. nih.gov
Green Chemistry ApproachesReduced waste and energy consumption, use of safer solvents. mdpi.com
BiocatalysisHigh selectivity, environmentally friendly reaction conditions.
Flow ChemistryImproved safety, scalability, and reaction control.

Exploration of Novel Reaction Methodologies for Derivatization

The functional handles of (3R,5S)-5-(trifluoromethyl)piperidin-3-ol—the secondary amine and the hydroxyl group—provide ample opportunities for derivatization to create libraries of novel compounds for biological screening. Future research should focus on exploring innovative reaction methodologies to expand the chemical space around this scaffold.

For instance, late-stage functionalization techniques could be employed to introduce diverse substituents onto the piperidine ring or its existing functional groups. This approach is particularly valuable in drug discovery as it allows for the rapid generation of analogues from a common intermediate. Furthermore, the development of novel cross-coupling reactions could enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups, further diversifying the available derivatives. snnu.edu.cn

Advanced Stereochemical Control in Complex Molecule Synthesis

The precise control of stereochemistry is crucial in the synthesis of complex biologically active molecules. nih.gov While the (3R,5S) configuration of the starting material is defined, maintaining and influencing the stereochemistry of newly formed chiral centers during subsequent reactions is a significant challenge.

Future research should focus on the development of diastereoselective reactions that utilize the existing stereocenters of this compound to direct the formation of new ones. This could involve the use of chiral auxiliaries or catalysts that work in concert with the inherent chirality of the molecule. The synthesis of polysubstituted piperidines with multiple, well-defined stereocenters is a key objective in modern organic synthesis. nih.gov

Expansion of Preclinical Applications in Emerging Therapeutic Areas

Piperidine derivatives are prevalent in a wide range of bioactive compounds, including antiviral agents and renin inhibitors. mdpi.comnih.gov The unique properties conferred by the trifluoromethyl group suggest that derivatives of this compound could have significant potential in various therapeutic areas.

Future preclinical research should explore the activity of novel derivatives in emerging areas of medicine. This includes, but is not limited to, neurodegenerative diseases, metabolic disorders, and oncology. High-throughput screening of compound libraries derived from this scaffold against a diverse panel of biological targets could uncover new therapeutic applications.

Therapeutic AreaPotential ApplicationRationale
Neurodegenerative DiseasesModulators of CNS targetsThe piperidine scaffold is a common feature in CNS-active drugs.
Metabolic DisordersEnzyme inhibitorsTrifluoromethyl groups can enhance binding to enzyme active sites. benthamdirect.com
OncologyKinase inhibitors, anti-proliferative agentsMany existing cancer drugs contain piperidine moieties.
Infectious DiseasesAntiviral or antibacterial agentsThe trifluoromethyl group can improve metabolic stability and cell permeability. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

AI algorithms can be used to predict the biological activity and physicochemical properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. This in silico screening can significantly reduce the time and cost associated with drug discovery. researchgate.net

Furthermore, ML models can be trained on existing reaction data to predict the optimal conditions for chemical reactions, including the synthesis and derivatization of this compound. This can accelerate the development of more efficient and sustainable synthetic routes. The use of AI can also aid in the design of novel synthetic pathways that may not be apparent to human chemists.

Q & A

Q. What are the key structural features of (3R,5S)-5-(trifluoromethyl)piperidin-3-ol, and how do they influence its biological activity?

The compound contains a piperidine ring with a hydroxyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. Its chirality (3R,5S configuration) is critical for interactions with chiral biological targets, such as enzymes or receptors, as stereochemistry directly impacts binding affinity and metabolic stability . The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, improving pharmacokinetic properties compared to non-fluorinated analogs .

Q. What synthetic methods are commonly used to prepare this compound?

Key methods include:

  • Asymmetric hydrogenation : Catalytic hydrogenation of trifluoromethyl-substituted pyridines using chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry.
  • Epoxide ring-opening : Reacting trifluoromethyl-substituted epoxides with nucleophiles (e.g., ammonia) under basic conditions, followed by stereoselective reduction .
  • Enzymatic resolution : Kinetic resolution of racemic mixtures using lipases or esterases to isolate the desired enantiomer .

Q. Which analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

  • Chiral HPLC : To confirm enantiomeric purity and resolve stereoisomers.
  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to verify structural integrity and substituent positions.
  • X-ray crystallography : For absolute configuration determination .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight and fragmentation pattern validation .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve enantiomeric excess (ee) and scalability?

  • Catalyst screening : Test chiral catalysts (e.g., Ir-, Rh-, or Ru-based) to enhance stereoselectivity in hydrogenation steps.
  • Flow chemistry : Implement continuous flow reactors to improve reaction control and scalability, as seen in industrial piperidine syntheses .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to maximize yield and ee .

Q. How can contradictions in reported biological activity data (e.g., neuroactive vs. enzyme-modulating effects) be resolved?

  • Target-specific assays : Use in vitro receptor binding assays (e.g., GABAₐ, NMDA) to clarify neuroactivity.
  • Structural analogs comparison : Compare activity profiles with analogs like (3R,5S)-5-(hydroxymethyl)piperidin-3-ol (lacks -CF₃) to isolate the trifluoromethyl group’s role .
  • Orthogonal validation : Confirm results using CRISPR-edited cell lines or knockout animal models to eliminate off-target effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Substituent modulation : Synthesize analogs with varied substituents (e.g., methoxy, acetyl) at the 5-position to assess electronic and steric effects .
  • Pharmacophore mapping : Use computational tools to identify critical binding motifs (e.g., hydroxyl-CF₃ distance) for target engagement .
  • In silico docking : Predict interactions with targets like kinases or GPCRs using molecular dynamics simulations .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Microsomal assays : Test stability in liver microsomes (human/rodent) to estimate metabolic clearance.
  • CYP inhibition screening : Assess potential drug-drug interactions via cytochrome P450 inhibition assays.
  • AMES test : Evaluate mutagenicity using bacterial reverse mutation assays .

Data Analysis & Methodological Challenges

Q. How should researchers address discrepancies in logP measurements between computational predictions and experimental data?

  • Experimental validation : Use shake-flask or HPLC-based methods to measure partition coefficients.
  • Software cross-checking : Compare predictions from multiple tools (e.g., Schrödinger, MOE) to identify systematic errors .

Q. What methods are recommended for identifying this compound’s primary biological targets?

  • Affinity chromatography : Immobilize the compound on a resin to pull down interacting proteins from cell lysates.
  • Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in cells treated with the compound .
  • Transcriptomic profiling : RNA-seq to identify pathways perturbed by compound exposure .

Q. How can conflicting cytotoxicity data (e.g., varying IC₅₀ values across cell lines) be reconciled?

  • Cell line authentication : Verify genetic backgrounds and contamination status (e.g., via STR profiling).
  • Culture condition standardization : Control for media, serum, and oxygen levels to reduce variability .

Comparative & Mechanistic Studies

Q. How does the trifluoromethyl group enhance binding affinity compared to non-fluorinated analogs?

The -CF₃ group increases hydrophobic interactions and electron-withdrawing effects, stabilizing ligand-receptor complexes. For example, it improves binding to enzymes like carbonic anhydrase by 10-fold compared to methyl-substituted analogs .

Q. What are the limitations of current synthetic methods, and how can they be mitigated?

  • Low yields in asymmetric synthesis : Optimize catalyst loading or switch to biocatalysis (e.g., ketoreductases).
  • Epoxide instability : Use protecting groups (e.g., Boc) during ring-opening steps .

Tables for Comparative Analysis

Structural Analog Key Modification Impact on Activity Reference
(3R,5S)-5-(Hydroxymethyl)piperidin-3-ol-CH₂OH instead of -CF₃Reduced metabolic stability; lower lipophilicity
(3R,5S)-5-(Methoxy)piperidin-3-ol-OCH₃ at 5-positionAltered electronic properties; weaker receptor binding
(3R,5S)-5-(Acetyl)piperidin-3-olAcetyl group at 5-positionIncreased solubility; shorter half-life in vivo

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